molecular formula C18H18N4 B093936 Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- CAS No. 17416-21-6

Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]-

Cat. No.: B093936
CAS No.: 17416-21-6
M. Wt: 290.4 g/mol
InChI Key: ITOZCFPNONFYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- is a compound that belongs to the class of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- typically involves the diazotization of 4-(dimethylamino)-o-toluidine followed by coupling with quinoline. The reaction conditions often include acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and the coupling reaction is usually carried out in an alkaline medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a dye for staining and visualization.

    Biology: Employed in biological assays and staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- involves its interaction with molecular targets through its azo and quinoline moieties. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.

    Amodiaquine: A 4-aminoquinoline used as an antimalarial drug.

    Chloroquine: Another 4-aminoquinoline with antimalarial properties.

Uniqueness

Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- is unique due to its azo linkage, which imparts distinct chemical and physical properties, such as its vibrant color and ability to undergo specific reactions. Its combination of azo and quinoline moieties makes it versatile for various applications in research and industry.

Properties

CAS No.

17416-21-6

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N,N,3-trimethyl-4-(quinolin-5-yldiazenyl)aniline

InChI

InChI=1S/C18H18N4/c1-13-12-14(22(2)3)9-10-16(13)20-21-18-8-4-7-17-15(18)6-5-11-19-17/h4-12H,1-3H3

InChI Key

ITOZCFPNONFYRH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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